molecular formula C9H16Cl2N4 B13636630 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

Cat. No.: B13636630
M. Wt: 251.15 g/mol
InChI Key: RCRIMESAHXCNME-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core substituted with a cyclobutyl group. Its molecular formula is C₉H₁₄N₄·2HCl, and the free base has a molecular weight of 178.23 g/mol (CAS: 1159530-85-4) . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9;;/h7,10H,1-6H2;2*1H

InChI Key

RCRIMESAHXCNME-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C3N2CCNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves multiple steps, including the formation of the triazolo-pyrazine core and subsequent functionalization. Common synthetic routes include cyclization reactions and the use of specific reagents to introduce the cyclobutyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazolo[4,3-a]pyrazine scaffold is versatile, with modifications at the 3-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features
3-Cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride Cyclobutyl C₉H₁₄Cl₂N₄ 251.15* - Compact substituent; dihydrochloride salt enhances solubility.
3-(Difluoromethyl) analogue Difluoromethyl C₇H₁₀Cl₂F₂N₄ 259.09 - Electron-withdrawing group; potential metabolic stability.
3-(Cyclopropylmethyl)-5H,6H,7H,8H-... dihydrochloride Cyclopropylmethyl C₁₁H₁₈Cl₂N₄O₂ 308.90 95% Extended substituent; includes carboxylic acid moiety.
3-Cyclopentyl-8-methyl-5H,6H,7H,8H-... Cyclopentyl, methyl C₁₁H₁₈N₄ 206.29 - Bulky substituent; methyl group may enhance lipophilicity.
3-(Propan-2-yl)-5H,6H,7H,8H-... Isopropyl C₈H₁₄N₄ 166.23 - Simple alkyl group; lower molecular weight for improved bioavailability.
3-(Chloromethyl)-5H,6H,7H,8H-... hydrochloride Chloromethyl C₇H₁₁Cl₂N₅ 220.10 95% Reactive chloromethyl group; potential for further derivatization.

*Note: The molecular weight of the dihydrochloride form is estimated by adding 72.92 g/mol (2HCl) to the free base weight (178.23 g/mol).

Structural and Functional Insights

  • Cyclobutyl vs. Cyclopentyl : The cyclobutyl group (C₄H₇) in the target compound offers a balance between steric bulk and conformational flexibility compared to the larger cyclopentyl (C₅H₉) substituent . This may influence receptor-binding affinity in drug discovery.
  • Salt Forms : Dihydrochloride salts (e.g., target compound and cyclopropylmethyl derivative ) are common for enhancing aqueous solubility, critical for in vitro assays.

Research Implications and Limitations

  • Pharmacological Potential: The triazolo-pyrazine core is prevalent in kinase inhibitors and CNS-targeting agents. The cyclobutyl variant’s compact structure merits exploration in fragment-based drug design.
  • Data Gaps: Molecular weight discrepancies (e.g., dihydrochloride vs.

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